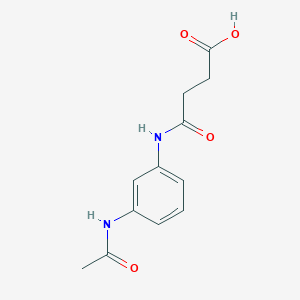
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C12H13NO4. It is a derivative of aniline and butanoic acid, characterized by the presence of an acetylamino group attached to the aniline ring and a carboxylic acid group on the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form N-acetylaniline.
Coupling Reaction: N-acetylaniline is then coupled with succinic anhydride in the presence of a catalyst to form the desired product.
The reaction conditions generally involve:
Temperature: Moderate temperatures (50-70°C) are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acidic or basic catalysts may be used to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-4-oxobutanoic acid: Lacks the acetylamino group, resulting in different chemical properties.
N-Acetylaniline: Similar structure but lacks the butanoic acid chain.
Succinic Anhydride: Used as a precursor in the synthesis but lacks the aromatic ring.
Uniqueness
4-((3-Acetamidophenyl)amino)-4-oxobutanoic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25g/mol |
Nom IUPAC |
4-(3-acetamidoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)13-9-3-2-4-10(7-9)14-11(16)5-6-12(17)18/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
Clé InChI |
AMFAQKMKCJIZKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-oxo-4-phenylchromen-7-yl]oxypropanoate](/img/structure/B403146.png)
![Methyl 3-[(3-iodo-4-methoxybenzylidene)amino]benzoate](/img/structure/B403148.png)
![4-[(2-Iodoanilino)carbonyl]phenyl acetate](/img/structure/B403149.png)
![7-methyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403150.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B403152.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403153.png)
![7-methyl-N-(naphthalen-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403155.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403157.png)
![N-(3,4-dimethylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403158.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403161.png)
![7-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403162.png)
![3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403163.png)
![N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403165.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403166.png)
